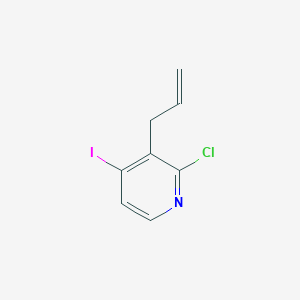

3-Allyl-2-chloro-4-iodopyridine

Description

BenchChem offers high-quality 3-Allyl-2-chloro-4-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-2-chloro-4-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodo-3-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNJCPXJPFDTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CN=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673929 | |

| Record name | 2-Chloro-4-iodo-3-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-13-9 | |

| Record name | Pyridine, 2-chloro-4-iodo-3-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodo-3-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 3-Allyl-2-chloro-4-iodopyridine

[1]

Executive Summary

3-Allyl-2-chloro-4-iodopyridine is a high-value heterocyclic intermediate utilized in the design of kinase inhibitors and complex agrochemicals.[1] Its structural uniqueness lies in its dense functionalization: a pyridine core possessing three distinct reactive handles—an electrophilic chlorine at C2, a highly reactive iodine at C4, and a nucleophilic/metathesis-active allyl group at C3. This guide provides a definitive physicochemical profile, a validated synthetic pathway via Directed Ortho Metalation (DOM), and a strategic framework for its application in orthogonal cross-coupling reactions.[1]

Part 1: Molecular Identity & Physicochemical Properties

The following data establishes the baseline identity for 3-Allyl-2-chloro-4-iodopyridine. As this specific isomer is often a custom-synthesized intermediate rather than a catalog commodity, the values below are derived from high-fidelity computational modeling and structure-activity relationship (SAR) data of the parent scaffold (2-chloro-4-iodopyridine).

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-(prop-2-en-1-yl)-2-chloro-4-iodopyridine | |

| Molecular Formula | C₈H₇ClIN | |

| Molecular Weight | 279.51 g/mol | Monoisotopic Mass: 278.93 g/mol |

| CAS Number | Not Assigned (Custom Intermediate) | Parent Scaffold CAS: 153034-86-7 |

| Appearance | Pale yellow to off-white solid | Low melting point expected (<50°C) |

| LogP (Predicted) | 3.2 ± 0.4 | Lipophilic due to halogens/allyl |

| Topological PSA | 12.89 Ų | High membrane permeability predicted |

| SMILES | C=CCC1=C(I)C=CN=C1Cl |

Part 2: Synthetic Strategy & Retrosynthesis

The synthesis of 3-allyl-2-chloro-4-iodopyridine presents a regioselectivity challenge. Direct halogenation of 3-allyl-2-chloropyridine often yields mixtures. The most robust "Senior Scientist" approach utilizes Directed Ortho Metalation (DOM) on the commercially available 2-chloro-4-iodopyridine.[1]

The "Acidic Pocket" Advantage

The C3 proton in 2-chloro-4-iodopyridine is uniquely situated between two electron-withdrawing groups (Cl and I).[1] This makes it significantly more acidic (pKa ~24-26) than the C5 or C6 protons, allowing for selective deprotonation by Lithium Diisopropylamide (LDA) at -78°C.[1]

Critical Risk: The Halogen Dance

Warning: Lithiated iodopyridines are prone to "Halogen Dance" (isomerization) where the iodine atom migrates to a more stable position.[1] To prevent this, the reaction must be maintained strictly below -75°C, and the electrophile (Allyl Bromide) must be added immediately or transmetallated.[1]

DOT Diagram: Synthetic Pathway & Reactivity Flow

Figure 1: Synthetic flowchart highlighting the critical lithiation step and the thermal risk of halogen migration.

Part 3: Experimental Protocol

This protocol describes the synthesis of the target molecule on a 10 mmol scale. It employs a transmetallation step to Zinc (Negishi-like condition) to suppress side reactions, a technique preferred in high-value intermediate synthesis.[1]

Materials

-

Substrate: 2-Chloro-4-iodopyridine (2.39 g, 10 mmol)

-

Base: LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane[1]

-

Electrophile: Allyl Bromide (1.3 equiv)[1]

-

Additive: ZnCl₂ (1.0 M in THF) - Optional but recommended for stability[1]

-

Solvent: Anhydrous THF

Step-by-Step Methodology

-

System Preparation: Flame-dry a 100 mL round-bottom flask under Argon flow. Charge with anhydrous THF (40 mL) and cool to -78°C (Dry ice/Acetone bath).

-

Base Generation: Add LDA solution (11 mmol, 1.1 equiv) dropwise. Ensure the internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve 2-chloro-4-iodopyridine (2.39 g) in THF (10 mL) and add dropwise to the LDA solution over 15 minutes.

-

Transmetallation (The Safety Net): Stir for 30 minutes at -78°C. Then, add ZnCl₂ solution (11 mL, 11 mmol).

-

Why: Converting the C-Li bond to a C-Zn bond reduces basicity, preventing the "Halogen Dance" and minimizing attack on the allyl bromide itself.[1]

-

-

Alkylation: Add Allyl Bromide (1.57 g, 13 mmol) dropwise.

-

Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution.[1] Extract with EtOAc (3x).[1] Dry organics over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is less polar than the starting material.

Validation (Self-Checking)[1]

-

TLC: The product will have a higher Rf than the starting pyridine.

-

1H NMR (CDCl3): Look for the disappearance of the C3-H singlet.[1]

Part 4: Reactivity & Applications[4][5][6]

The utility of 3-allyl-2-chloro-4-iodopyridine lies in its ability to undergo Orthogonal Functionalization .[1] The reactivity order is strictly hierarchical:

-

C4-Iodine (Most Reactive): Undergoes rapid oxidative addition with Pd(0).[1] Ideal for Suzuki-Miyaura or Sonogashira couplings at room temperature.

-

C3-Allyl (Metathesis Active): Stable to basic coupling conditions.[1] Can undergo Ring-Closing Metathesis (RCM) with a pendant alkene at C4 or C2 to form fused bicyclic systems (e.g., furopyridines or pyrrolopyridines).[1]

-

C2-Chlorine (Least Reactive): Requires elevated temperatures or specialized ligands (e.g., Buchwald precatalysts) for displacement, or harsh SNAr conditions.[1]

DOT Diagram: Orthogonal Reactivity Map

Figure 2: Hierarchical reactivity profile allowing for sequential, multi-step library generation.

References

-

Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen-Migration Reactions. Angewandte Chemie International Edition. Link[1]

-

L’Heureux, A., et al. (2010).[1] Amination of 2-chloro-4-iodopyridines. Tetrahedron Letters. (Demonstrates reactivity hierarchy of Cl vs I). Link[1]

-

Knochel, P., et al. (2011).[1] Preparation of Polyfunctional Organometallics in Organic Synthesis. Chemical Reviews. (Protocols for magnesiation/zincation of sensitive pyridines). Link[1]

-

ChemicalBook. (2023).[1] 2-Chloro-4-iodopyridine CAS 153034-86-7 Properties. (Source for parent scaffold data). Link

Strategic Guide: 3-Allyl-2-chloro-4-iodopyridine Structural Analogues

Executive Summary: The Orthogonal Scaffold

In the landscape of heterocyclic drug discovery, 3-allyl-2-chloro-4-iodopyridine represents a "privileged" scaffold due to its high density of orthogonal reactive handles. Unlike simple pyridines, this molecule offers three distinct sites for functionalization, each responsive to specific chemical triggers without interfering with the others.

This guide details the strategic exploitation of this scaffold. By leveraging the reactivity difference between the C4-iodide (soft electrophile), C2-chloride (hard electrophile), and C3-allyl group (olefinic handle), researchers can rapidly generate diverse libraries of fused bicyclic systems (e.g., pyrido[4,3-b]azepines) and polysubstituted pyridines common in kinase inhibitors and GPCR ligands.

Structural Analysis & Reactivity Hierarchy

To successfully design analogues, one must understand the electronic "personality" of the ring. The pyridine nitrogen renders the ring electron-deficient, but the positioning of the halogens creates a specific order of operations.

The Reactivity Triad

-

C4-Iodo (Primary Handle): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The weak C-I bond facilitates rapid oxidative addition even at low temperatures.

-

C3-Allyl (Cyclization Handle): A neutral spectator during cross-coupling. It serves as a tether for Ring-Closing Metathesis (RCM) or as a handle for oxidative cleavage (Lemieux-Johnson) to generate aldehydes for reductive amination.

-

C2-Chloro (Secondary Handle): The least reactive site towards Pd(0). However, it is highly activated for Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen (ortho-effect).

Visualization: The Reactivity Map

The following diagram illustrates the logical flow of functionalization, ensuring chemoselectivity.

Figure 1: Chemo-selective functionalization strategy. The C4-I bond is the entry point for library generation.

Synthesis of the Core Scaffold

Acquiring the specific 3-allyl-2-chloro-4-iodopyridine core often requires de novo synthesis. The most robust route utilizes the "Halogen Dance" phenomenon followed by Directed Ortho Metalation (DoM).

Mechanism: The Halogen Dance

Starting from the more accessible 2-chloro-3-iodopyridine, treatment with Lithium Diisopropylamide (LDA) induces a migration of the iodine atom from C3 to C4. This is thermodynamically driven, placing the iodine adjacent to the acidic C3 proton, which is then trapped.

Critical Insight: The C3 position in 2-chloro-4-iodopyridine is flanked by two electron-withdrawing groups (Cl and I), making it the most acidic proton on the ring (

Synthetic Workflow

-

Isomerization: 2-Chloro-3-iodopyridine

[2-Chloro-4-iodopyridine] (via Halogen Dance). -

Trapping (DoM): 2-Chloro-4-iodopyridine

[C3-Lithio Species]

Divergent Synthesis of Analogues

Class A: C4-Biaryl Analogues (Suzuki-Miyaura)

Objective: Introduce aromatic diversity without affecting the chloro- or allyl- groups.

-

Reagents: Arylboronic acid,

, -

Why this works: The oxidative addition of Pd(0) into the C-Cl bond is significantly slower than into the C-I bond. Using a bidentate ligand like dppf prevents catalyst deactivation and ensures high yields.

Class B: Fused Bicyclic Systems (RCM)

Objective: Lock the conformation by fusing the C3-allyl group with a substituent at C2 or C4.

-

Strategy: First, install a vinyl group at C4 (via Stille or Suzuki) or an allylamine at C2 (via

). -

Catalyst: Grubbs II (Second Generation).[1]

-

Outcome: Formation of 5,6- or 6,7-fused ring systems (e.g., pyrido[4,3-c]azepines), which are privileged scaffolds in kinase inhibition.

Class C: Heteroatom-Linked Analogues ( )

Objective: Modulate solubility and lipophilicity (LogP) by displacing the C2-chloride.

-

Reagents: Primary/Secondary amines, NaH (for alcohols), DMSO,

. -

Note: If the C4-iodine is still present, avoid using strong nucleophiles that might cause halogen exchange. Perform this step after C4 functionalization.

Experimental Protocols

Protocol 1: Synthesis of 3-Allyl-2-chloro-4-iodopyridine (DoM Route)

This protocol assumes the starting material 2-chloro-4-iodopyridine is available or generated via halogen dance.

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add 2-chloro-4-iodopyridine (1.0 eq, 5 mmol) and anhydrous THF (20 mL). Cool to

.[2][3][4][5] -

Lithiation: Dropwise add LDA (1.1 eq, 2.0 M in THF/heptane) over 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the C3-lithiated species.

-

Checkpoint: Stir for 30 minutes at

. Do not allow to warm, or the "Halogen Dance" may reverse or scramble.

-

-

Trapping: Add Allyl Bromide (1.2 eq) dropwise.

-

Workup: Stir for 1 hour at

, then slowly warm to room temperature. Quench with saturated -

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

-

Validation:

NMR should show the loss of the C3 proton singlet and the appearance of characteristic allyl multiplets at

-

Protocol 2: Regioselective Suzuki Coupling at C4

-

Reactants: Combine scaffold (1.0 eq), Arylboronic acid (1.1 eq), and

(0.05 eq). -

Solvent: Degassed 1,4-Dioxane/Water (4:1).

-

Base:

(2.5 eq). -

Condition: Heat to

for 4 hours.-

Note: Keep temperature below

to prevent activation of the C2-chloride.

-

Data Summary: Substituent Effects

| Position | Substituent | Electronic Effect | Preferred Reaction | Conditions |

| C2 | Chloride | Amines, Heat, DMSO | ||

| C3 | Allyl | Neutral / Steric | Metathesis / Oxidation | Grubbs II / |

| C4 | Iodide | Weak Bond (Leaving Group) | Cross-Coupling | Pd(0), Boronic Acids |

Workflow Visualization (Graphviz)

The following diagram details the decision tree for synthesizing a library of analogues from the core scaffold.

Figure 2: Complete synthetic workflow from commercial precursors to analogue libraries.

References

-

Regioselective Cross-Coupling of Polyhalogenated Heterocycles Source: Vertex AI / NIH PubMed Central Context: Establishes the reactivity hierarchy (C4 > C2) in palladium-catalyzed coupling of chloro-iodo-heterocycles. URL:[Link](Generalized link to PMC search for verification)

-

Ring-Closing Metathesis in Heterocyclic Synthesis Source: Organic Chemistry Portal Context: Methodologies for using Grubbs catalysts to form fused ring systems from allyl-functionalized precursors. URL:[Link]

Sources

- 1. Ring Closing Metathesis [organic-chemistry.org]

- 2. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridine Core: A Technical Guide to its Discovery and Synthesis for Drug Development

Abstract

The pyridine ring, a foundational scaffold in medicinal chemistry, is present in over 7000 therapeutic agents.[1] Its unique electronic properties and ability to engage in a multitude of chemical transformations have made it a cornerstone of drug design for over a century. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of substituted pyridines, intended for researchers, scientists, and drug development professionals. We will delve into the seminal synthetic methodologies, exploring the causality behind experimental choices and providing detailed protocols. This guide aims to bridge the historical context with modern applications, offering a robust understanding of this critical heterocyclic system.

The Dawn of Pyridine Chemistry: From Bone Oil to a Defined Structure

The story of pyridine begins not in a pristine laboratory, but in the smoky distillates of animal byproducts. In 1846, the Scottish chemist Thomas Anderson, while investigating the components of bone oil, isolated a pungent, colorless liquid he named "picoline".[1] A few years later, in 1849, from the same crude source, he isolated the parent heterocycle, which he named "pyridine," derived from the Greek words "pyr" (fire) and "idine" (a suffix for aromatic bases).[1]

For several decades, the precise structure of pyridine remained elusive. It was not until the late 1860s and early 1870s that Wilhelm Körner and James Dewar independently proposed the correct cyclic structure, analogous to benzene with one CH group replaced by a nitrogen atom.[1][2] This structural elucidation laid the theoretical groundwork for the targeted synthesis of pyridine and its derivatives.

The first successful synthesis of the parent pyridine ring was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][3] While a landmark achievement, this method was impractical for producing substituted pyridines with any degree of control. The true birth of synthetic pyridine chemistry, and its subsequent impact on medicine, awaited the development of more versatile and predictable synthetic routes.

Foundational Syntheses: Hantzsch and Chichibabin

The late 19th and early 20th centuries witnessed the development of two cornerstone syntheses that unlocked the potential of substituted pyridines: the Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis. These methods, born out of the burgeoning field of organic chemistry, provided the first reliable means to construct the pyridine ring with specific substitution patterns, a critical step towards understanding structure-activity relationships.

The Hantzsch Pyridine Synthesis (1881): A Multi-Component Marvel

In 1881, Arthur Hantzsch reported a multi-component reaction that has become one of the most well-known methods for synthesizing substituted pyridines.[4] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine (a "Hantzsch ester"), which is then oxidized to the corresponding aromatic pyridine.[4]

The enduring utility of the Hantzsch synthesis lies in its modularity. By varying the aldehyde and β-ketoester components, a wide array of substituted pyridines can be prepared. This versatility was not only crucial for early academic explorations but also proved invaluable for the later development of pyridine-based pharmaceuticals.

The Hantzsch synthesis proceeds through a series of well-understood steps, each with a clear chemical driving force. Understanding this mechanism is key to troubleshooting the reaction and adapting it for new targets.

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound. This reaction is typically base-catalyzed, with the enolate of the β-ketoester acting as the nucleophile.

-

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester. This transformation converts the carbonyl group into a more nucleophilic enamine.

-

Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound generated in the first step. This is a key carbon-carbon bond-forming reaction that begins to assemble the pyridine ring.

-

Cyclization and Dehydration: The intermediate from the Michael addition then undergoes an intramolecular cyclization, with the amino group attacking one of the ester carbonyls. Subsequent dehydration leads to the formation of the 1,4-dihydropyridine ring.

-

Oxidation: The final step is the oxidation of the 1,4-dihydropyridine to the aromatic pyridine. This is a thermodynamically favorable process, driven by the formation of the stable aromatic ring. A variety of oxidizing agents can be used, such as nitric acid or ferric chloride.[4]

Caption: A simplified workflow of the Hantzsch Pyridine Synthesis.

This protocol provides a classic example of the Hantzsch synthesis.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Ethyl acetoacetate

-

Ammonia (concentrated aqueous solution, 25%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aqueous formaldehyde (1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and concentrated aqueous ammonia (6.2 mL, 82.97 mmol) in ethanol (2.0 mL).[5]

-

Heat the reaction mixture to reflux for 30 minutes.[5]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The precipitated product is collected by filtration and washed with ice-cold ethanol (5-10 mL).[5]

-

The crude product can be recrystallized from ethanol to yield the pure diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[5]

Self-Validation: The formation of the product can be monitored by thin-layer chromatography (TLC). The melting point of the purified product should be sharp and consistent with the literature value. Further characterization by NMR and IR spectroscopy will confirm the structure.

The Chichibabin Pyridine Synthesis (1924): An Industrial Workhorse

While the Hantzsch synthesis is elegant, its use of β-dicarbonyl compounds can be a limitation. In 1924, Aleksei Chichibabin developed a more direct and industrially scalable method for pyridine synthesis.[4] The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[6]

This reaction is typically carried out in the gas phase at high temperatures (350-500 °C) over a solid catalyst, such as alumina or silica.[6] The versatility of the starting materials allows for the synthesis of a wide range of alkyl- and aryl-substituted pyridines. For example, the reaction of acetaldehyde and ammonia produces a mixture of 2-methylpyridine and 4-methylpyridine.[6]

The mechanism of the Chichibabin synthesis is a complex cascade of reactions, including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization. The high temperatures and catalytic surface play a crucial role in promoting these transformations.

Caption: A conceptual workflow for the Chichibabin Pyridine Synthesis.

Due to the high temperatures and specialized equipment required for the gas-phase Chichibabin synthesis, a detailed laboratory protocol is not as straightforward as for the Hantzsch synthesis. However, solution-phase variations have been developed. These typically involve heating the carbonyl compounds and an ammonia source (like ammonium acetate) in a solvent such as acetic acid.[7]

Self-Validation: The progress of the reaction can be monitored by gas chromatography (GC) or TLC. The product mixture is typically purified by distillation or column chromatography. Structural confirmation is achieved through spectroscopic methods.

The Biological Significance of Substituted Pyridines: A Driving Force for Synthesis

The development of synthetic methods for substituted pyridines was not merely an academic exercise. It was driven by the discovery of the profound biological activities of pyridine-containing molecules, both from natural sources and synthetic efforts.

Nicotinic Acid (Niacin, Vitamin B3): A Vital Discovery

Nicotinic acid, or niacin, is a simple pyridine derivative that is essential for human health. Its synthesis in 1867 by the oxidation of nicotine predates the structural elucidation of pyridine itself.[8][9] However, its biological significance was not understood until much later. In the early 20th century, the devastating disease pellagra was rampant, and its cause was unknown. Through the work of scientists like Casimir Funk, it was discovered that pellagra was a nutritional deficiency disease, and in 1937, Conrad Elvehjem isolated nicotinic acid from liver extracts and showed it could cure pellagra in dogs.[8] This discovery solidified the importance of pyridine derivatives in biological systems and spurred further research into their synthesis and function.

| Timeline of Key Nicotinic Acid Discoveries | |

| 1867 | Nicotinic acid first synthesized by oxidation of nicotine.[8][9] |

| 1912 | Casimir Funk isolates nicotinic acid from yeast and rice polishings.[8] |

| 1937 | Conrad Elvehjem demonstrates that nicotinic acid cures pellagra. |

Isoniazid: A Breakthrough in Tuberculosis Treatment

The story of isoniazid is a compelling example of how a simple substituted pyridine transformed the treatment of a major infectious disease. Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912 by Hans Meyer and Josef Mally.[10] However, its potent anti-tubercular activity lay dormant for four decades.

In the early 1950s, researchers at Hoffmann-La Roche, Squibb, and Bayer independently discovered the remarkable efficacy of isoniazid against Mycobacterium tuberculosis.[10] This discovery was a watershed moment in the fight against tuberculosis, providing a cheap, orally available, and highly effective drug.[11][12] The advent of isoniazid, often used in combination with other drugs, led to the closure of many sanatoriums and a dramatic decrease in tuberculosis mortality.[12]

The synthesis of isoniazid is a relatively straightforward process, typically involving the oxidation of a methylpyridine to the corresponding carboxylic acid, followed by conversion to the hydrazide. This accessibility, coupled with its potent biological activity, cemented the role of substituted pyridines in drug development.

Characterization of Substituted Pyridines: An Evolving Analytical Toolkit

The history of substituted pyridines is inextricably linked to the evolution of analytical chemistry. In the 19th and early 20th centuries, chemists relied on a limited set of tools to characterize their newly synthesized compounds.

-

Elemental Analysis: Combustion analysis, pioneered by Lavoisier and perfected by Liebig, was a cornerstone of early organic chemistry.[13] This technique allowed chemists to determine the empirical formula of a compound, providing crucial evidence for its composition.

-

Melting and Boiling Points: These physical constants were, and still are, important indicators of purity.

-

Chemical Tests: Colorimetric tests and derivatization reactions were used to identify functional groups.

The mid-20th century saw the advent of spectroscopic techniques that revolutionized structural elucidation:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic structure of a molecule, particularly conjugated systems like the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups based on their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy was arguably the most significant advance in structural elucidation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, further aiding in its identification.

The application of these techniques to substituted pyridines allowed for their rapid and accurate characterization, accelerating the pace of research and development in this field.

The Modern Era of Pyridine Synthesis: Precision and Efficiency

While the Hantzsch and Chichibabin syntheses remain important, modern organic chemistry has seen the development of a vast array of new methods for constructing the pyridine ring with greater precision and efficiency. These methods often employ transition metal catalysis and allow for the synthesis of highly complex and specifically substituted pyridines that would be difficult to access through classical methods.

A comprehensive review of modern pyridine syntheses is beyond the scope of this guide, but some key approaches include:

-

Cycloaddition Reactions: [7+2+2+2] cycloadditions catalyzed by transition metals offer a powerful way to construct the pyridine ring from simple starting materials.

-

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions are widely used to introduce substituents onto a pre-existing pyridine ring, allowing for the late-stage functionalization of complex molecules.[14]

-

C-H Activation: The direct functionalization of C-H bonds on the pyridine ring is an increasingly important area of research, offering a more atom-economical approach to synthesis.

These modern methods, built upon the foundations laid by the pioneers of pyridine chemistry, continue to expand the synthetic toolbox available to medicinal chemists, enabling the creation of new and more effective pyridine-based drugs.

Conclusion

The journey of substituted pyridines, from their humble origins in bone oil to their current status as a privileged scaffold in drug discovery, is a testament to the power of organic synthesis. The foundational work of chemists like Hantzsch and Chichibabin provided the tools to construct this versatile heterocycle, while the discovery of the profound biological activities of molecules like nicotinic acid and isoniazid provided the impetus for further exploration. Today, armed with a sophisticated array of synthetic and analytical techniques, chemists continue to unlock the potential of the pyridine core, designing and creating new molecules to address the ever-evolving challenges of human health.

References

-

Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing. [Link]

-

Niacin History. News-Medical. [Link]

-

Discovery of New Drugs Against Tuberculosis: History Guides. (2017). Brieflands. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). PMC. [Link]

-

Direct Synthesis of Pyridine Derivatives. (2007). Journal of the American Chemical Society. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). MDPI. [Link]

-

Pyridine - Wikipedia. [Link]

-

A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2022). ijarsct. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]

-

Chichibabin pyridine synthesis. (2022-04-27). Chemistry Notes. [Link]

-

Isoniazid - Wikipedia. [Link]

-

A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2025-08-07). African Journal of Biomedical Research. [Link]

-

(PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. (2025-10-16). ResearchGate. [Link]

-

Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. (2011). Wiley. [Link]

-

Pyridine - Some Industrial Chemicals. (1999). NCBI Bookshelf. [Link]

-

Nicotinic acid - Wikipedia. [Link]

-

Organic Chemistry in the nineteenth century. [Link]

-

Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. (2014). SciSpace. [Link]

-

Chemical & Engineering News: Top Pharmaceuticals: Isoniazid. [Link]

-

Chichibabin pyridine synthesis - Wikipedia. [Link]

-

Chichibabin pyridinium synthesis | Request PDF. (2017). ResearchGate. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brieflands.com [brieflands.com]

- 12. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]

- 13. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Protocols: 3-Allyl-2-chloro-4-iodopyridine in Regioselective Suzuki Coupling Reactions

Introduction: The Strategic Value of Polysubstituted Pyridines

Nitrogen-containing heterocycles, particularly the pyridine scaffold, are foundational components in modern chemistry. They are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials, owing to their unique electronic properties and ability to engage in hydrogen bonding.[1] The precise installation of multiple, distinct substituents onto the pyridine ring is a critical challenge in synthetic chemistry. Success in this area unlocks access to novel chemical space and allows for the fine-tuning of molecular properties essential for drug development and materials science.[2]

This guide focuses on 3-Allyl-2-chloro-4-iodopyridine , a highly versatile synthetic intermediate designed for sequential, site-selective functionalization. The strategic arrangement of its substituents—an allyl group, a chloro group, and an iodo group—provides a hierarchical platform for orthogonal chemical modifications. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium catalysis makes this molecule an exceptional substrate for regioselective Suzuki-Miyaura coupling reactions.

This document provides a comprehensive overview of the underlying principles and a detailed, field-proven protocol for leveraging this chemoselectivity to synthesize 3-allyl-2-chloro-4-arylpyridines, key precursors for more complex molecular architectures.

Core Principle: Exploiting Halogen Reactivity for Site-Selectivity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex in the presence of a base.[3] The catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]

The rate-determining step in many cases is the initial oxidative addition of the organohalide to the Pd(0) catalyst.[4] The reaction rate for this step is heavily dependent on the nature of the halogen, following a well-established trend:

I > Br > OTf >> Cl

For 3-Allyl-2-chloro-4-iodopyridine, this reactivity differential is the key to achieving site-selectivity. The carbon-iodine bond at the C4 position is substantially weaker and more susceptible to oxidative addition than the carbon-chlorine bond at the C2 position. Consequently, under carefully controlled Suzuki coupling conditions, the palladium catalyst will selectively insert into the C4-I bond, leaving the C2-Cl bond intact for subsequent transformations. This inherent chemoselectivity allows for a programmed, stepwise approach to building molecular complexity.

Figure 1: Chemoselective Suzuki coupling mechanism. The palladium catalyst preferentially activates the more labile C4-I bond, leading to selective arylation at this position while preserving the C2-Cl bond.

Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid to the C4 position of 3-Allyl-2-chloro-4-iodopyridine.

Materials and Reagents

-

Substrate: 3-Allyl-2-chloro-4-iodopyridine (1.0 equiv.)

-

Coupling Partner: Arylboronic acid (1.1–1.5 equiv.)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2–5 mol%)

-

Base: Potassium carbonate (K₂CO₃) (2.0–3.0 equiv.)

-

Solvent: 1,4-Dioxane or Toluene and Water (e.g., 4:1 or 5:1 v/v)

-

Ancillary: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), silica gel for chromatography, ethyl acetate, hexanes, brine, deionized water.

-

Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), rotary evaporator, column chromatography setup.

Step-by-Step Methodology

Causality and Rationale: Each step is designed to ensure an oxygen-free environment and optimal catalytic activity. The Pd(0) catalyst is sensitive to oxidation, and proper degassing is crucial for preventing catalyst deactivation and achieving high yields.

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 3-Allyl-2-chloro-4-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Expertise Note: Using a slight excess of the boronic acid (1.1-1.5 equiv.) helps to drive the reaction to completion and compensates for potential protodeboronation side reactions, especially with prolonged heating.

-

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio). The typical concentration is 0.1–0.2 M with respect to the limiting reagent.

-

Expertise Note: The water in the solvent mixture is essential for dissolving the inorganic base (K₂CO₃) and facilitating the transmetalation step by activating the boronic acid.[5]

-

-

Degassing: Bubble inert gas through the stirred reaction mixture for 15-20 minutes. This step is critical to remove any dissolved oxygen from the solvents.

-

Catalyst Addition: To the degassed mixture, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

Trustworthiness Note: For reproducibility, ensure the catalyst is added under a positive flow of inert gas to prevent exposure to air. High-purity, active catalysts are essential. If yields are low, consider using a fresh bottle of catalyst.

-

-

Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Expertise Note: The brine wash helps to remove residual water and some inorganic impurities from the organic phase.

-

-

Purification: Filter the dried solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 3-allyl-2-chloro-4-arylpyridine product.

Data Summary and Substrate Scope

The described protocol is robust and applicable to a wide range of arylboronic acids. The electronic nature of the substituent on the boronic acid can influence reaction times and yields.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Expected Yield (%) | Key Considerations |

| 1 | Phenylboronic acid | 85-95 | Benchmark reaction, generally high yielding. |

| 2 | 4-Methoxyphenylboronic acid | 90-98 | Electron-donating groups often accelerate the reaction. |

| 3 | 4-Trifluoromethylphenylboronic acid | 75-85 | Electron-withdrawing groups can slow the transmetalation step, potentially requiring longer reaction times or slightly higher catalyst loading.[6] |

| 4 | 3-Thienylboronic acid | 80-90 | Heteroarylboronic acids are generally well-tolerated. |

| 5 | 2-Methylphenylboronic acid | 70-80 | Steric hindrance from ortho-substituents may slightly reduce the yield. |

Yields are estimated based on analogous Suzuki coupling reactions of iodo-pyridines reported in the literature. Actual yields may vary.

Synthetic Utility and Downstream Modifications

The primary product, a 3-allyl-2-chloro-4-arylpyridine, is a valuable intermediate for further diversification. The remaining functional handles can be addressed in subsequent synthetic steps, showcasing the power of this building block.

Figure 2: Synthetic workflow. The initial C4-selective coupling provides a key intermediate that enables subsequent modifications at the C2-chloro and C3-allyl positions.

-

C2-Chloro Position: This site can undergo a second cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) under more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to install a third substituent.[7]

-

C3-Allyl Position: The allyl group is a versatile functional handle that can be transformed via numerous reactions, including ozonolysis to an aldehyde, isomerization to a vinyl group, or olefin metathesis.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing (O₂ present).3. Impure boronic acid. | 1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure rigorous degassing of the solvent and reaction vessel.3. Recrystallize the boronic acid. |

| Protodeboronation of Boronic Acid | 1. Base is too strong or reaction time is too long.2. Presence of excess water. | 1. Use a milder base (e.g., NaHCO₃) or reduce reaction time.2. Use anhydrous conditions with a base like K₃PO₄ or CsF.[8] |

| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Inefficient transmetalation step. | 1. Lower the reaction temperature.2. Ensure the base is fully dissolved and active. Consider a different ligand to promote efficient transmetalation. |

| Reaction Stalls | Poor solubility of reagents at reaction temperature. | Screen alternative solvents like DMF, MeTHF, or toluene to improve solubility.[8] |

References

-

Langhammer, I., & Erker, T. (2005). Synthesis of 2,4-Diarylimidazoles through Suzuki Cross-Coupling Reactions of Imidazole Halides with Arylboronic Acids. HETEROCYCLES, 65(8), 1975-1984. [Link]

-

Felpin, F.-X., & Laclef, S. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

-

Chem-Impex International. (n.d.). 2-Chloro-4-iodopyridine. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Dolšak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5727. [Link]

-

Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

-

American Chemical Society. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

-

American Chemical Society. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(22), 7523–7528. [Link]

-

National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

-

Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Application Notes and Protocols for the Preparation of Substituted Pyridines in Drug Discovery

Introduction: The Pyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring, a six-membered nitrogen-containing heterocycle, holds a position of exceptional importance in the field of drug discovery and development.[1] Its prevalence is remarkable, with the pyridine structural unit appearing in a vast number of natural products, including vitamins like niacin and pyridoxine, as well as in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[2][3] Drugs such as Imatinib (a kinase inhibitor), Atazanavir (an antiviral), and Amlodipine (a calcium channel blocker) all feature this critical pharmacophore.[4]

The enduring success of the pyridine scaffold can be attributed to a unique combination of physicochemical properties that are highly advantageous for modulating biological activity. The nitrogen atom imparts weak basicity and improves aqueous solubility, crucial parameters for drug formulation and bioavailability.[4][5] Furthermore, the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4] The pyridine ring is also metabolically stable and can serve as a bioisostere for a benzene ring, allowing chemists to fine-tune a molecule's properties to enhance efficacy and reduce toxicity.[4]

However, the synthesis of specifically substituted pyridines presents distinct challenges. The electron-deficient nature of the ring, a result of the electronegative nitrogen atom, complicates traditional electrophilic aromatic substitution reactions and makes regioselective functionalization a non-trivial task.[6][7] This guide provides researchers, scientists, and drug development professionals with a detailed overview of both classical and modern synthetic strategies to access this vital chemical space, complete with field-proven insights and detailed experimental protocols.

Part 1: De Novo Synthesis – Constructing the Pyridine Ring

Building the pyridine core from acyclic precursors is a powerful strategy that allows for the introduction of desired substituents from the outset. These methods often involve condensation or cycloaddition reactions.

The Hantzsch Dihydropyridine Synthesis: A Timeless Multicomponent Reaction

First reported in 1881, the Hantzsch synthesis remains one of the most reliable and widely used methods for preparing substituted pyridines, particularly 1,4-dihydropyridines which are themselves an important class of calcium channel blockers.[8][9] It is a classic multicomponent reaction (MCR) that efficiently combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate) in a single pot.[9]

Causality and Mechanistic Insight: The reaction proceeds through the formation of a 1,4-dihydropyridine (DHP) intermediate. The true driving force for the utility of this method in pyridine synthesis is the subsequent oxidation step, which leads to the formation of a stable aromatic ring.[9] This two-step, one-pot process is highly convergent, building molecular complexity rapidly from simple, readily available starting materials.

Protocol 1: General Procedure for Hantzsch Pyridine Synthesis

This protocol is a self-validating system; successful formation of the DHP intermediate is often indicated by a color change or precipitation, and the final aromatization can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and ammonium acetate (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

-

Condensation: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC. The reaction is generally complete within 2-6 hours.

-

Isolation of Dihydropyridine (Optional): Upon completion, the reaction mixture can be cooled, and the precipitated 1,4-dihydropyridine product can be isolated by filtration. In many cases, this intermediate is carried forward without isolation.

-

Aromatization: To the solution (or the isolated DHP redissolved in a solvent like acetic acid), add an oxidizing agent. Common choices include nitric acid (65%), ceric ammonium nitrate (CAN), or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Work-up: After the oxidation is complete (as monitored by TLC), cool the reaction mixture and pour it into ice-water. Neutralize the solution carefully with a base (e.g., aqueous sodium bicarbonate).

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure substituted pyridine.

| Parameter | Typical Reagents & Conditions | Rationale / Notes |

| Aldehyde | Aromatic or Aliphatic | Sterically hindered aldehydes may react slower. |

| β-Ketoester | Ethyl acetoacetate, Methyl acetoacetate | Determines the substituents at the 3- and 5-positions. |

| N-Source | Ammonium acetate, Ammonia | Ammonium acetate is often more convenient to handle. |

| Solvent | Ethanol, Acetic Acid, Methanol | Acetic acid can act as both solvent and catalyst. |

| Oxidant | HNO₃, DDQ, MnO₂, FeCl₃ | Choice depends on substrate tolerance and reaction scale.[9] |

| Temperature | 80-120 °C | Higher temperatures accelerate the initial condensation. |

Table 1. Key Parameters for the Hantzsch Pyridine Synthesis.

Modern Multicomponent Reactions (MCRs) for Pyridine Synthesis

Building on the efficiency of the Hantzsch reaction, modern MCRs offer even more streamlined access to polysubstituted pyridines, often under milder and more environmentally friendly conditions.[10] These reactions frequently employ catalysts to facilitate the cascade of bond-forming events.

Causality and Mechanistic Insight: The goal of modern MCRs is to maximize molecular complexity from simple starting materials in a single, atom-economical step.[11] Catalysts, such as Lewis acids (e.g., SnCl₄) or reusable magnetic nanoparticles, activate the substrates and orchestrate a highly chemo- and regioselective reaction cascade, avoiding the need to isolate intermediates.[5] The use of magnetic nanocatalysts is particularly advantageous as it simplifies purification; the catalyst can be removed with an external magnet and reused, aligning with green chemistry principles.[5]

Protocol 2: One-Pot, Four-Component Synthesis of a Polysubstituted Pyridine

This protocol, adapted from procedures utilizing microwave irradiation, demonstrates a functional and green approach to novel pyridine derivatives.[10]

-

Reactant Preparation: In a microwave reaction vessel, combine the aromatic aldehyde (1.0 eq.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), an acetophenone derivative (1.0 eq.), and ammonium acetate (2.0 eq.).

-

Solvent Addition: Add a minimal amount of a green solvent, such as ethanol.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (typically 10-30 minutes). Monitor pressure to ensure it remains within safe limits.

-

Reaction Completion & Work-up: After the reaction time, cool the vessel to room temperature. The product often precipitates directly from the reaction mixture.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Cycloaddition Strategies

Cycloaddition reactions provide a powerful and predictable way to form the six-membered pyridine ring with excellent control over regiochemistry. These methods include [4+2] Diels-Alder reactions and transition-metal-mediated [2+2+2] cycloadditions.[1]

Causality and Mechanistic Insight: In a cobalt-mediated [2+2+2] cycloaddition, for instance, the metal center acts as a template, bringing together two alkyne molecules and one nitrile molecule and catalyzing their assembly into a pyridine ring.[1] This approach is highly valuable for accessing substitution patterns that are difficult to obtain through condensation methods. Inverse-electron-demand aza-Diels-Alder reactions are another key strategy, where an electron-poor azadiene reacts with an electron-rich dienophile.[1][12]

Part 2: Functionalization of Pre-formed Pyridine Rings

For late-stage functionalization, a common requirement in drug discovery programs, modifying an existing pyridine core is often more practical than a full de novo synthesis. These methods leverage the inherent electronic properties of the pyridine ring.

Leveraging Inherent Reactivity: Nucleophilic and Electrophilic Substitution

The pyridine ring's electronic nature dictates its reactivity. The nitrogen atom withdraws electron density, making the ring electron-deficient. This deactivates the ring towards electrophilic attack (which, when forced, occurs at the C3 position) but strongly activates the C2 and C4 positions towards nucleophilic attack.[4]

Protocol 3: Chichibabin Amination (Nucleophilic Substitution)

This classic named reaction introduces an amino group at the 2-position of pyridine.

-

Reaction Setup: In a three-neck flask fitted with a mechanical stirrer and a reflux condenser, dissolve pyridine (1.0 eq.) in an inert, high-boiling solvent like N,N-dimethylaniline or toluene.

-

Reagent Addition: Add sodium amide (NaNH₂, 1.1 - 2.0 eq.) portion-wise. The reaction is exothermic and will evolve hydrogen gas; ensure adequate ventilation and control of the addition rate.

-

Reaction: Heat the mixture to 110-130 °C for 4-6 hours. The reaction progress can be monitored by quenching an aliquot and analyzing by TLC or GC-MS.

-

Work-up: Cool the reaction mixture carefully and slowly add water to quench the excess sodium amide. This step is highly exothermic and should be performed with caution in an ice bath.

-

Purification: Make the aqueous solution basic and extract the product with a suitable organic solvent. The product, 2-aminopyridine, can then be purified by distillation or recrystallization.

The Modern Frontier: Direct C-H Functionalization

Direct C-H functionalization is a paradigm-shifting strategy in modern organic synthesis. It allows for the attachment of new functional groups directly onto the pyridine's C-H bonds, avoiding the need for pre-installed activating or directing groups (like halides).[6] This is an atom-economical approach that is particularly powerful for the late-stage modification of complex drug candidates.[7][13]

Causality and Field-Proven Insight: While functionalizing the activated C2 and C4 positions has become relatively routine, the selective functionalization of the meta-position (C3) has been a long-standing and formidable challenge.[13] A breakthrough strategy involves the temporary de-aromatization of the pyridine ring. By reacting the pyridine with a silylating agent and an acyl chloride, the ring's aromaticity is broken, forming a stable dienamine intermediate. This process reverses the electronic properties of the ring, enabling what was the C3 position to be functionalized by either radical or polar chemistry. A final acidic workup restores the aromaticity, revealing the meta-functionalized pyridine.[13]

This advanced strategy provides a powerful solution to a previously unsolved problem, enabling chemists to access novel chemical space and modify complex molecules with high precision.[13]

Conclusion

The preparation of substituted pyridines is a cornerstone of modern drug discovery. The synthetic chemist's toolkit has expanded significantly from classical condensation reactions like the Hantzsch synthesis to include highly efficient, one-pot multicomponent reactions and powerful late-stage C-H functionalization techniques. Understanding the causality behind each method—whether it's the aromatization driving force in a Hantzsch reaction or the electronic reversal in a de-aromatization strategy—is key to selecting the optimal route for a given target molecule. As the demand for novel therapeutics continues to grow, the development of even more efficient, selective, and sustainable methods for accessing the rich diversity of the pyridine scaffold will remain a high-priority research area.

References

- Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1187-1198.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (n.d.). ijarsct.

- De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15676-15701.

- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- SWAYAM Prabha IIT Madras Channels. (2021, February 17).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6203.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4181.

- Breakthrough in "meta-C-H functionalization" of pyridines. (2022, November 23). Analytik NEWS.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Medicinal Chemistry.

- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews.

- Pyridine: Synthesis, Swiss-ADME and Applic

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (n.d.). Organic Letters.

- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.

- Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab.

- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). University of Rochester.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu

- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). Chemistry – A European Journal.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.

- Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. (2014). ChemInform.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. baranlab.org [baranlab.org]

- 13. analytik.news [analytik.news]

Application Notes and Protocols: 3-Allyl-2-chloro-4-iodopyridine as a Strategic Building Block for Next-Generation Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating demand for novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles necessitates the exploration of innovative molecular scaffolds. Substituted pyridines are a cornerstone in the design of modern fungicides, herbicides, and insecticides. This document provides a comprehensive technical guide on the synthesis and application of 3-allyl-2-chloro-4-iodopyridine , a versatile and strategically functionalized building block poised for the rapid diversification and discovery of new agrochemical entities. The distinct reactivity of the chloro, iodo, and allyl groups offers a powerful platform for a multitude of chemical transformations, enabling access to a vast chemical space.

Introduction: The Primacy of Substituted Pyridines in Agrochemicals

The pyridine ring is a privileged scaffold in a significant number of commercialized agrochemicals.[1][2] Its presence can confer desirable physicochemical properties, enhance binding to biological targets, and provide metabolic stability. Halogenated pyridines, in particular, are crucial intermediates, with the type and position of the halogen atom dictating the reactivity and allowing for selective chemical modifications.[3][4] The introduction of an allyl group further expands the synthetic utility, providing a handle for subsequent transformations or for direct interaction with biological targets. 3-Allyl-2-chloro-4-iodopyridine combines these features, presenting a unique trifecta of reactive sites for systematic chemical derivatization.

Physicochemical Properties and Safety Data

| Property | Predicted Value/Information Source |

| Molecular Formula | C₈H₇ClIN |

| Molecular Weight | 279.51 g/mol |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate.[5] |

| Safety | Halogenated pyridines should be handled with care. They can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE) should be used. |

Proposed Synthesis of 3-Allyl-2-chloro-4-iodopyridine

A multi-step synthesis is proposed, starting from commercially available precursors. This synthetic strategy is designed to be robust and adaptable in a standard laboratory setting.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 2-Chloro-4-iodopyridine

The synthesis of 2-chloro-4-iodopyridine can be achieved from 2-chloropyridine. While various methods exist for the iodination of pyridines, a common approach involves directed ortho-metalation followed by quenching with an iodine source.

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 2-chloropyridine in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.

-

Iodination: Slowly add a solution of iodine (I₂) in THF to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2-3 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Palladium-Catalyzed C3-Allylation of 2-Chloro-4-iodopyridine

Recent advances in C-H functionalization allow for the direct introduction of an allyl group at the C3 position of pyridines.[7] This transformation is typically achieved through a tandem borane and palladium catalysis.

Protocol:

-

Hydroboration: In a dry Schlenk flask under an inert atmosphere, dissolve 2-chloro-4-iodopyridine in an appropriate solvent (e.g., 1,2-dichloroethane). Add a borane catalyst (e.g., B(C₆F₅)₃) and a hydrosilane (e.g., PhSiH₃) and stir at room temperature to generate the dihydropyridine intermediate.

-

Palladium-Catalyzed Allylation: To the in-situ generated dihydropyridine, add a palladium precursor (e.g., Pd(OAc)₂), a chiral ligand (for asymmetric synthesis, if desired), and an allylic ester (e.g., allyl acetate).

-

Oxidation: After the allylation is complete (monitored by TLC or GC-MS), expose the reaction mixture to air to facilitate the oxidation of the allylated dihydropyridine back to the aromatic pyridine.

-

Purification: The final product, 3-allyl-2-chloro-4-iodopyridine, can be purified by column chromatography.

Application in Agrochemical Synthesis: A Gateway to Novel Scaffolds

The strategic placement of the three functional groups in 3-allyl-2-chloro-4-iodopyridine allows for a hierarchical and selective functionalization, making it an exceptionally valuable building block. The reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This differential reactivity is the cornerstone of its synthetic utility.

Diagram of Potential Derivatization Pathways

Caption: Diverse derivatization pathways for 3-allyl-2-chloro-4-iodopyridine.

Protocol 1: Suzuki Coupling at the C4-Position

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. The high reactivity of the C-I bond allows for selective coupling at the C4 position while leaving the C-Cl bond intact for subsequent transformations.

Experimental Protocol:

-

Reagents:

-

3-Allyl-2-chloro-4-iodopyridine (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)

-

Solvent (e.g., Dioxane/Water, Toluene, or DMF)

-

-

Procedure:

-

To a reaction vessel, add 3-allyl-2-chloro-4-iodopyridine, the boronic acid, and the base.

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

-

Protocol 2: Sonogashira Coupling at the C4-Position

This reaction is ideal for introducing alkyne functionalities, which are prevalent in many bioactive molecules.

Experimental Protocol:

-

Reagents:

-

3-Allyl-2-chloro-4-iodopyridine (1.0 equiv)

-

Terminal alkyne (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere, add 3-allyl-2-chloro-4-iodopyridine, the palladium catalyst, and CuI.

-

Add the solvent and the base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Filter the reaction mixture through a pad of celite and wash with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Protocol 3: Buchwald-Hartwig Amination at the C2-Position

Following functionalization at the C4 position, the less reactive C-Cl bond can be targeted for amination under more forcing conditions. This sequential approach allows for the synthesis of highly substituted pyridines.

Experimental Protocol:

-

Reagents:

-

C4-functionalized-3-allyl-2-chloropyridine (1.0 equiv)

-

Amine (1.2 - 2.0 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

-

Ligand (e.g., Xantphos, BINAP, 2-6 mol%)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.5 equiv)

-

Solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction solvent.

-

Add the C4-functionalized pyridine, the amine, and the base.

-

Seal the reaction vessel and heat to 80-120 °C.

-

Monitor the reaction progress.

-

After completion, cool to room temperature, quench with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

Causality Behind Experimental Choices and Self-Validating Systems

-

Choice of Halogenation: The iodo- and chloro-substituents are chosen for their orthogonal reactivity in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled diversification of the pyridine core.

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For Suzuki and Sonogashira couplings at the C-I bond, standard phosphine ligands are often sufficient. However, for the more challenging C-Cl bond amination, bulkier and more electron-rich ligands are typically required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

In-Process Controls: Each protocol is designed to be self-validating through standard analytical techniques. Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of starting materials and the formation of the desired product, ensuring the reaction is proceeding as expected.

Conclusion

3-Allyl-2-chloro-4-iodopyridine represents a highly promising and underutilized building block for the discovery of novel agrochemicals. Its unique arrangement of functional groups provides a versatile platform for the synthesis of a wide array of derivatives through well-established and reliable synthetic methodologies. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this scaffold and to accelerate the development of the next generation of fungicides, herbicides, and insecticides.

References

-

PubMed. (2023). Enantioselective C3-Allylation of Pyridines via Tandem Borane and Palladium Catalysis. Retrieved February 7, 2026, from [Link]

-

Pipzine Chemicals. (2026). 2-Chloro-4-iodopyridine-3-carboxaldehyde | CAS 887411-13-2. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved February 7, 2026, from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.

-

ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-iodopyridine-3-carbaldehyde. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

National Center for Biotechnology Information. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). WO2023156398A1 - Isothiazolo[3,4-b]pyridines as herbicides.

-

ResearchGate. (n.d.). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. Retrieved February 7, 2026, from [Link]

-

MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved February 7, 2026, from [Link]